molecular formula C22H29Na B14259128 sodium;(4-ethyl-1-phenyloctyl)benzene CAS No. 309947-56-6

sodium;(4-ethyl-1-phenyloctyl)benzene

Cat. No.: B14259128
CAS No.: 309947-56-6
M. Wt: 316.5 g/mol
InChI Key: CLZQYKDGOHUBKJ-UHFFFAOYSA-N
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Description

Sodium;(4-ethyl-1-phenyloctyl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 4-ethyl-1-phenyloctyl group and a sodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(4-ethyl-1-phenyloctyl)benzene typically involves the alkylation of benzene with 4-ethyl-1-phenyloctyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

C6H5Na+C8H17C6H4ClC8H17C6H4C6H4Na+NaCl\text{C}_6\text{H}_5\text{Na} + \text{C}_8\text{H}_{17}\text{C}_6\text{H}_4\text{Cl} \rightarrow \text{C}_8\text{H}_{17}\text{C}_6\text{H}_4\text{C}_6\text{H}_4\text{Na} + \text{NaCl} C6​H5​Na+C8​H17​C6​H4​Cl→C8​H17​C6​H4​C6​H4​Na+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Sodium;(4-ethyl-1-phenyloctyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzylic alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane ring.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium amide (NaNH₂) in liquid ammonia are commonly used for substitution reactions.

Major Products

    Oxidation: Benzylic alcohols, benzoic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;(4-ethyl-1-phenyloctyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of sodium;(4-ethyl-1-phenyloctyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It can also participate in various biochemical pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: A common surfactant with a similar alkylbenzene structure.

    Sodium (4-ethylphenyl)benzoate: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

Sodium;(4-ethyl-1-phenyloctyl)benzene is unique due to its specific alkyl chain length and substitution pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.

Properties

CAS No.

309947-56-6

Molecular Formula

C22H29Na

Molecular Weight

316.5 g/mol

IUPAC Name

sodium;(4-ethyl-1-phenyloctyl)benzene

InChI

InChI=1S/C22H29.Na/c1-3-5-12-19(4-2)17-18-22(20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,19H,3-5,12,17-18H2,1-2H3;/q-1;+1

InChI Key

CLZQYKDGOHUBKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC[C-](C1=CC=CC=C1)C2=CC=CC=C2.[Na+]

Origin of Product

United States

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